molecular formula C7H9NS B2655830 4-Amino-3-methylbenzene-1-thiol CAS No. 859763-12-5

4-Amino-3-methylbenzene-1-thiol

Cat. No.: B2655830
CAS No.: 859763-12-5
M. Wt: 139.22
InChI Key: CRRYCJCMAGAZIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

4-Amino-3-methylbenzene-1-thiol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical properties.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

The compound “4-Amino-3-methylbenzene-1-thiol” is classified as Acute Tox. 4 according to the CLP criteria. It is harmful if swallowed and causes skin irritation .

Future Directions

Research on compounds similar to “4-Amino-3-methylbenzene-1-thiol” has shown promising results in the field of anti-breast cancer agents. For instance, compound 8i exhibited promising dual enzyme inhibition of PARP-1 (IC 50 = 1.37 nM) compared to Olaparib (IC 50 = 1.49 nM), and EGFR (IC 50 = 64.65 nM) compared to Erlotinib (IC 50 = 80 nM) . This suggests that “this compound” and similar compounds could have potential applications in the development of new anti-cancer drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction of a halogenated benzene derivative with a thiol reagent under basic conditions . For example, the reaction of 4-chloro-3-methylbenzene with thiourea in the presence of a base can yield 4-Amino-3-methylbenzene-1-thiol.

Industrial Production Methods

Industrial production of this compound may involve high-temperature reactions of halogenated aromatic hydrocarbons with hydrogen sulfide . This method is suitable for large-scale production due to its efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-methylbenzene-1-thiol undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions due to the presence of the amino group, which is an activating group for the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Formation of disulfides.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted benzene derivatives.

Mechanism of Action

The mechanism of action of 4-Amino-3-methylbenzene-1-thiol involves its interaction with various molecular targets and pathways. The amino group can participate in hydrogen bonding and other interactions with biological molecules, while the thiol group can form disulfide bonds with cysteine residues in proteins . These interactions can affect the structure and function of proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-3-methylphenol: Contains a hydroxyl group instead of a thiol group.

    4-Amino-3-methylbenzoic acid: Contains a carboxyl group instead of a thiol group.

    4-Amino-3-methylbenzaldehyde: Contains an aldehyde group instead of a thiol group.

Uniqueness

4-Amino-3-methylbenzene-1-thiol is unique due to the presence of both an amino group and a thiol group on the benzene ring. This combination of functional groups imparts unique chemical properties and reactivity, making it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

4-amino-3-methylbenzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NS/c1-5-4-6(9)2-3-7(5)8/h2-4,9H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRRYCJCMAGAZIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.